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molecular formula C21H25N B8432978 1-Benzyl-4-(3-phenylpropylidene)piperidine

1-Benzyl-4-(3-phenylpropylidene)piperidine

Cat. No. B8432978
M. Wt: 291.4 g/mol
InChI Key: XTQRAKHUNDHBOD-UHFFFAOYSA-N
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Patent
US06248755B1

Procedure details

A solution of 100 mL of 0.5M potassium bis(trimethylsilyl)amide in toluene was added to a mixture of 23.07 g (3-phenylpropyl)triphenylphosphonium bromide from Step A in 150 mL toluene in an ice bath over 15 minute with stirring under nitrogen. After stirring for 15 more minutes, a solution of 8.515 g of 1-benzyl-4-piperidone in 50 mL toluene was added over 30 minutes with stirring. The reaction mixture was stirred as it was allowed to warm to room temperature overnight. After 15 hours, the reaction mixture was poured into 200 mL cold 1N HCl. The layers were separated and the toluene layer was washed with 2×200 mL 1N HCl. The combined HCl solution and an oily interfacial layer was washed with 100 mL toluene. After adding 30 g KOH, the aqueous layer was extraced with 3×150 mL of ether. The combined ether solution was washed with 100 mL each of water and saturated brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by silica gel flash chromatography using 10˜15% ethyl acetate in hexanes having 3% (v/v) Et3N to give 8.2 g of the title compound as a colorless oil. RF: 0.38 (10% EtOAc in hexanes having 3% (v/v) Et3N). 1H NMR (500 MHz, CDCl3): δ7.34 (d, 4.3 Hz, 4H), 7.25˜7.30 (m, 2H), 7.17˜7.21 (m, 4H), 5.19 (t, 7.2 Hz, 1H), 3.51 (s, 3H), 2.64˜2.67 (m, 2H), 2.41˜2.44 (m, 2H), 2.29˜2.35 (m, 4H), 2.18˜2.22 (m, 4H).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
23.07 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.515 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si]([N-][Si](C)(C)C)(C)C.[K+].[Br-].[C:12]1([CH2:18][CH2:19][CH2:20][P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[CH2:40]([N:47]1[CH2:52][CH2:51][C:50](=O)[CH2:49][CH2:48]1)[C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1.Cl>C1(C)C=CC=CC=1>[CH2:40]([N:47]1[CH2:52][CH2:51][C:50](=[CH:20][CH2:19][CH2:18][C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:49][CH2:48]1)[C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
Name
Quantity
23.07 g
Type
reactant
Smiles
[Br-].C1(=CC=CC=C1)CCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
8.515 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 15 more minutes
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred as it
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the toluene layer was washed with 2×200 mL 1N HCl
WASH
Type
WASH
Details
The combined HCl solution and an oily interfacial layer was washed with 100 mL toluene
ADDITION
Type
ADDITION
Details
After adding 30 g KOH
WASH
Type
WASH
Details
The combined ether solution was washed with 100 mL each of water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash chromatography

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=CCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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